

EMD534085: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **EMD534085**, a potent and selective inhibitor of the mitotic kinesin-5. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Physicochemical Properties

EMD534085 is a small molecule inhibitor belonging to the class of hexahydro-2H-pyrano[3,2-c]quinolines.[1] Its chemical identity and key physicochemical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	1-(2-(dimethylamino)ethyl)-3- (((2R,4aS,5R,10bS)-5-phenyl- 9- (trifluoromethyl)-3,4,4a,5,6,10b -hexahydro-2H-pyrano[3,2- c]quinolin-2-yl)methyl)urea	[1]	
CAS Number	858668-07-2	[1][2]	
Molecular Formula	C25H31F3N4O2	[1][2]	
Molecular Weight	476.53 g/mol	[1][2]	
SMILES	O=C(NC[C@H]1CC[C@@]2([H])INVALID-LINK NC4=C(C=C(C(F)(F)F)C=C4) [C@@]2([H])O1)NCCN(C)C		
Appearance	White to off-white solid	[3]	
Solubility	Soluble in DMSO (≥ 26 mg/mL)	[3][4]	
Purity	≥99%	[2]	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[3][4]	

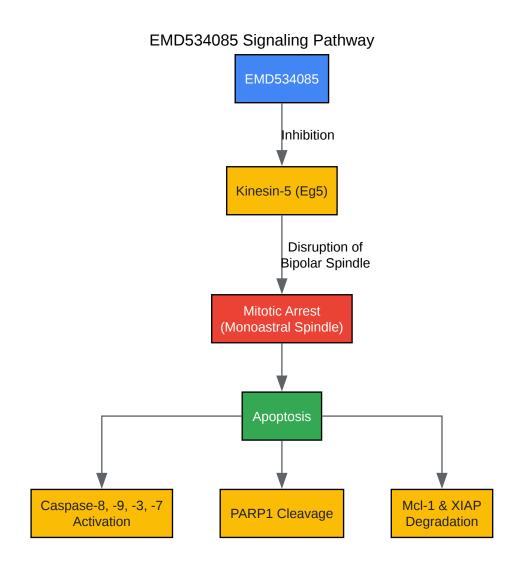
Mechanism of Action and Biological Activity

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5, also known as Eg5 or KIF11.[1][3][5] Eg5 is a motor protein crucial for the formation of the bipolar spindle during mitosis.[1] By binding to an allosteric pocket of Eg5, **EMD534085** inhibits its ATPase activity, which is essential for its motor function.[3][4] This inhibition leads to a failure in centrosome separation, resulting in the formation of monoastral spindles and ultimately causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

Signaling Pathway



The inhibition of Eg5 by **EMD534085** triggers a cascade of events leading to apoptosis. The mitotic arrest induced by the compound leads to the activation of the apoptotic pathway, characterized by the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[3][4]



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Caption: **EMD534085** inhibits Eg5, leading to mitotic arrest and subsequent apoptosis.

In Vitro and In Vivo Activity



EMD534085 has demonstrated potent activity in both biochemical and cell-based assays, as well as in preclinical animal models.

Table 2: In Vitro Potency of EMD534085

Assay Type	Target/Cell Line	IC50 Value	Reference
Biochemical Assay	Kinesin-5 (Eg5)	8 nM	[1][3]
Cell Proliferation Assay	HCT116 Colon Cancer Cells	30 nM	[2]

EMD534085 exhibits high selectivity for Eg5, with no significant inhibition of other kinesins such as BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations up to $10 \, \mu M.[3]$

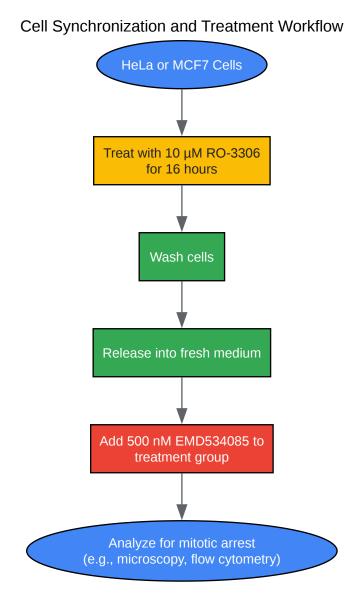
In vivo studies using a COLO 205 colon cancer mouse xenograft model showed that intraperitoneal administration of **EMD534085** at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[2] Pharmacokinetic studies in mice revealed a clearance of 1.8 L/h/kg, a volume of distribution of 7.4 L/kg, and a half-life of approximately 2.5 hours, with a bioavailability of over 50% at doses above 10 mg/kg.[3]

A phase I clinical trial in patients with advanced solid tumors or lymphoma established a maximum tolerated dose (MTD) of 108 mg/m²/day when administered intravenously every 3 weeks.[6] The most common treatment-related adverse events were asthenia and neutropenia. [6] While the study showed evidence of target modulation, the preliminary antitumor activity as a monotherapy was limited.[6]

Experimental Protocols Cell Synchronization and Treatment for Mitotic Arrest Analysis

This protocol describes the synchronization of epithelial cells in the G2 phase and subsequent treatment with **EMD534085** to study its effects on mitosis.





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Caption: Workflow for G2 phase synchronization and EMD534085 treatment.

Methodology:

• Culture epithelial cell lines, such as HeLa or MCF7, under standard conditions.



- To synchronize the cells in the G2 phase of the cell cycle, treat the cells with 10 μ M of the CDK1 inhibitor RO-3306 for 16 hours.[3][7]
- After the incubation period, wash the cells to remove the RO-3306.
- Release the cells from the G2 block by adding fresh, warm growth medium.
- For the treatment group, supplement the fresh medium with 500 nM EMD534085.[3][7]
- Incubate the cells for the desired time points to observe the effects on mitosis.
- Analyze the cells for mitotic arrest phenotypes, such as the formation of monoastral spindles, using techniques like immunofluorescence microscopy or flow cytometry for cell cycle analysis.[1]

In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the antitumor efficacy of **EMD534085** in a xenograft mouse model.

Methodology:

- Subcutaneously implant human xenograft tumor cells, such as Colo205 colon carcinoma cells, into immunocompromised mice.[1]
- Allow the tumors to grow to a mean size of approximately 70 mm³.[1]
- Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group and groups receiving different doses of EMD534085 (e.g., 15 mg/kg and 30 mg/kg).[1]
- Administer EMD534085 via intraperitoneal (i.p.) injection twice weekly.[1]
- Monitor tumor growth regularly by measuring tumor volume.
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.



 Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of EMD534085.

Conclusion

EMD534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, makes it a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols to aid researchers in their investigations of this promising compound.

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